4-Bromo-5-cyclopropoxynicotinonitrile
Description
4-Bromo-5-cyclopropoxynicotinonitrile is a substituted pyridine derivative featuring a bromine atom at position 4, a cyclopropoxy group at position 5, and a nitrile functional group at position 2. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the cyclopropoxy group introduces steric bulk and unique electronic properties that may enhance metabolic stability or binding affinity in drug candidates .
Calculated Molecular Formula: C₉H₇BrN₂O
Molecular Weight: ~239.07 g/mol (estimated based on formula).
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
4-bromo-5-cyclopropyloxypyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7BrN2O/c10-9-6(3-11)4-12-5-8(9)13-7-1-2-7/h4-5,7H,1-2H2 |
InChI Key |
UTZGEPGUSWVQMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)C#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-cyclopropoxynicotinonitrile typically involves the nucleophilic substitution of a bromine atom in a precursor compound. One common method is the reaction of 4-bromo-5-nitrophthalonitrile with cyclopropyl alcohol in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the substitution of the nitro group by the cyclopropoxy group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-cyclopropoxynicotinonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or DMF.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Substitution: Formation of substituted nicotinonitriles.
Reduction: Formation of amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
4-Bromo-5-cyclopropoxynicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-cyclopropoxynicotinonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-Bromo-5-cyclopropoxynicotinonitrile with structurally related compounds, highlighting key differences in substituents, molecular weights, and functional groups:
Key Differences and Implications
Substituent Effects
- Cyclopropoxy vs. Methyl/Chloro: The cyclopropoxy group in the target compound introduces greater steric hindrance compared to methyl (5-Bromo-4-methylnicotinonitrile) or chloro (5-Bromo-4-chloronicotinonitrile). This bulk may improve metabolic stability by shielding reactive sites .
- Amino vs. Cyclopropoxy: 4-Amino-5-bromopyrimidine () contains an amino group, enabling hydrogen bonding, which is absent in the target compound. This difference impacts solubility and target interaction in biological systems .
Functional Group Reactivity
- Nitrile vs. Ester: The nitrile group in nicotinonitrile derivatives (e.g., the target compound) is less hydrolytically reactive than the ester group in Methyl 6-bromo-4-chloronicotinate, making nitriles more stable under physiological conditions .
Similarity Scores
- 5-Bromo-4-methylnicotinonitrile (similarity score 0.91) shares the nitrile and bromine substituents but differs in the smaller methyl group at position 4, which reduces steric bulk compared to cyclopropoxy .
- Methyl 6-bromo-4-chloronicotinate (similarity score 0.95) has a distinct ester functional group and chloro substituent, which alter electronic properties and synthetic utility .
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